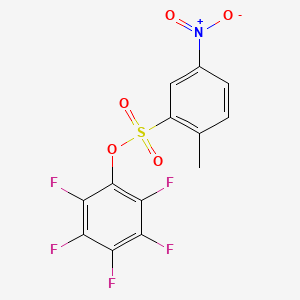

2,3,4,5,6-五氟苯基-2-甲基-5-硝基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

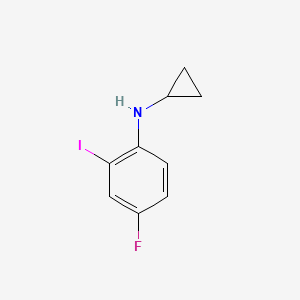

“2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate” is a chemical compound with the molecular formula C13H6F5NO5S . It is used as an intermediate and raw material in the pharmaceutical and chemical industry .

Molecular Structure Analysis

The molecular structure of “2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate” is complex, with multiple fluorine, nitrogen, oxygen, and sulfur atoms. The InChI code for this compound is 1S/C13H6F5NO5S/c1-5-2-3-6 (19 (20)21)4-7 (5)25 (22,23)24-13-11 (17)9 (15)8 (14)10 (16)12 (13)18/h2-4H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate” include a melting point of 123 - 125 degrees Celsius . The compound is a solid at room temperature .科学研究应用

Chemical Synthesis and Reactions

2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate is a compound of interest in the realm of chemical synthesis, particularly in the development of fluorine-containing molecules. One study discusses the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives from corresponding disulfides. The introduction of fluorine-containing substituents, such as the pentafluorophenyl group, enhances the activation of halogen substituents towards nucleophilic attack, opening avenues for introducing N- and S-containing groups into aromatic rings. This work illustrates the compound's utility in synthesizing novel derivatives with potential applications in heterocyclic chemistry (Sipyagin et al., 2004).

Physical and Chemical Properties

The physical and chemical properties of derivatives from 2,3,4,5,6-pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate have been extensively studied. For instance, derivatives have been analyzed for their solubility and potential in second-order nonlinear optics, highlighting the impact of substituents on their physical properties and applications in materials science. Ethyl substitution has been shown to increase solubility in organic solvents, with certain derivatives exhibiting significant second-harmonic generation (SHG) activity, demonstrating their utility in nonlinear optical applications (Okada et al., 2003).

Novel Synthesis Routes

Research has also focused on developing novel synthesis routes for compounds involving 2,3,4,5,6-pentafluorophenyl groups. For example, a study details an alternate synthesis route for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in pesticide synthesis. This research not only offers a cost-effective approach to synthesizing key intermediates but also showcases the versatility of pentafluorophenyl-based compounds in facilitating the preparation of agriculturally relevant chemicals (Xiao-hua Du et al., 2005).

Computational and Structural Analysis

The compound's derivatives have been subjected to computational and structural analysis to understand their intermolecular interactions and stability. Structural characterization through X-ray diffraction and computational studies, such as density functional theory (DFT), has been employed to elucidate the molecular geometry, electronic structure, and potential energy distribution. These analyses contribute to a deeper understanding of the compound's behavior in various chemical environments and its reactivity, which is crucial for designing targeted reactions and materials (Murthy et al., 2018).

Bioisosteric Applications

Furthermore, the pentafluorosulfanyl group, related to the chemical structure of interest, has been explored as a bioisosteric replacement in drug design. This group's unique properties, including stability and electronic characteristics, make it a valuable substituent in medicinal chemistry. Its application in the design of biologically active molecules underscores the broader implications of fluorine chemistry in pharmaceutical development (Sowaileh et al., 2017).

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-methyl-5-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5NO5S/c1-5-2-3-6(19(20)21)4-7(5)25(22,23)24-13-11(17)9(15)8(14)10(16)12(13)18/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHLLCYCKBGXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2744057.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2744059.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744061.png)

![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)

![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744072.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744074.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)

![5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2744079.png)